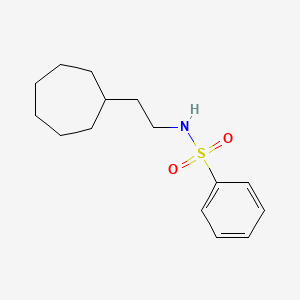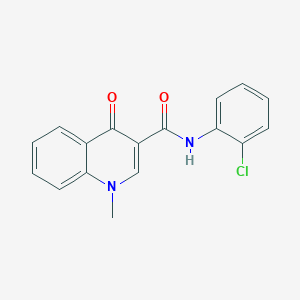
N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
説明
N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been widely studied for its potential applications in cancer treatment. SN-38 is a derivative of irinotecan, a chemotherapeutic agent that is used to treat a variety of cancers, including colon, lung, and ovarian cancer.
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves the inhibition of topoisomerase I, an enzyme that is involved in DNA replication and repair. Topoisomerase I is responsible for cutting and rejoining the DNA strands during replication and repair, allowing the DNA to unwind and replicate. N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide binds to the active site of topoisomerase I, preventing it from rejoining the DNA strands and causing the DNA to break. This leads to the accumulation of DNA damage and eventually, cell death.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase I, leading to the accumulation of DNA damage and eventual cell death. N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have antiangiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has a number of advantages and limitations for lab experiments. One advantage is its potency against a variety of cancer cell lines, making it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied, with a large body of literature available on its mechanism of action and potential applications. However, N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide also has some limitations, including its toxicity and potential side effects. It is important to use caution when working with N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide and to follow appropriate safety protocols.
将来の方向性
There are a number of future directions for research on N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of focus is the development of new delivery methods for N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Additionally, there is ongoing research on the use of N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in combination with other cancer therapies, such as radiation or immunotherapy. Finally, there is interest in developing new analogs of N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide that could have improved potency or reduced toxicity. Overall, N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a promising tool for cancer research and has the potential to lead to new cancer therapies in the future.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including colon, lung, and ovarian cancer. N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-(4-chloro-3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide prevents cancer cells from dividing and proliferating, leading to their eventual death.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-14-6-5-13(9-15(14)20(22)23)18-16(21)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWSHANISJUOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4771207.png)
![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771208.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4771221.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4771234.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4771249.png)
![2-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzamide](/img/structure/B4771272.png)
![2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4771273.png)


![1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4771289.png)
![2-{4-[1-(2-methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B4771296.png)
![2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4771307.png)